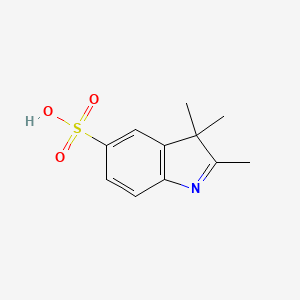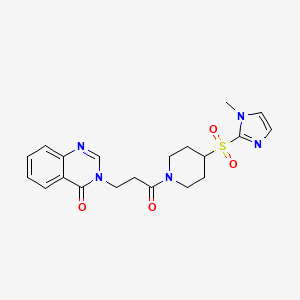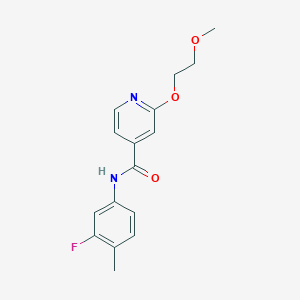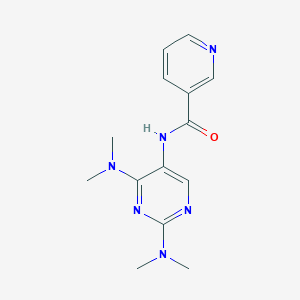![molecular formula C13H11BF3NO4 B2497192 [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096339-49-8](/img/structure/B2497192.png)
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic acids similar to [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid typically involves multi-step reactions starting from halogenated precursors. For instance, the synthesis of phenylboronic acids can be achieved through the reaction of corresponding halides with organolithium reagents or magnesium-halogen exchange followed by treatment with boron trihalides or trifluoroborate salts (Li-xue Ma et al., 2023). Another method involves the Suzuki-Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds, utilizing boronic acids and organohalides (Wenjie Li et al., 2005).
Molecular Structure Analysis
The molecular structure of boronic acids like the one is characterized by the presence of a trivalent boron atom covalently bonded to two hydroxyl groups and an organic moiety. X-ray crystallography and Density Functional Theory (DFT) studies reveal the geometric and electronic configuration of these molecules, providing insights into their reactivity and interaction with other chemical species. For example, X-ray analysis and DFT studies have been used to confirm the structures and investigate the electrostatic potential and frontier molecular orbitals of related compounds (Li-xue Ma et al., 2023).
Wissenschaftliche Forschungsanwendungen
Boronic Acids in Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives, particularly those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, have shown promise in the development of organic light-emitting diodes (OLEDs). These compounds offer a tunable platform for OLEDs, extending from green to near-infrared emissions, including those promoted by aggregation-induced emission (AIE) properties. This adaptability makes them suitable for metal-free infrared emitters, which could lead to advancements in OLED technology and applications (Squeo & Pasini, 2020).
Boronic Acids in Cancer Research
Research has explored the synthesis and biological properties of boron-containing chlorins, phthalocyanines, and their derivatives for cancer therapy. These compounds, particularly derivatives of pyropheophorbide A with attached B(12)H(11)SH(2-) clusters, have demonstrated varying degrees of cellular uptake, suggesting potential applications in photodynamic therapy and as tumor-targeting agents. The moderate cytotoxicity and specific localization, potentially in mitochondria, underscore their therapeutic relevance (Ratajski, Osterloh, & Gabel, 2006).
Boron Removal in Water Treatment
In the context of seawater desalination, boronic acid derivatives have been implicated in improving the efficiency of reverse osmosis membranes for boron removal. This is critical for producing drinking water that meets health standards, as boron at high concentrations can be detrimental to human health. Studies highlight the need for optimized processes to enhance boron removal, which directly impacts the safety and quality of desalinated water (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives have been employed to create electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These sensors utilize the selective binding capability of boronic acids to diols and the electroactive properties of ferrocene, offering a non-enzymatic approach for glucose sensing and potential applications in monitoring diabetes (Wang, Takahashi, Du, & Anzai, 2014).
Double Recognition Sites Sensors
Boronic acid sensors with double recognition sites have shown improved selectivity and affinity for various analytes, including carbohydrates and ions. These advancements in sensor technology could lead to more accurate and sensitive diagnostic tools and analytical methods (Bian, Liu, Li, Fang, Yao, Zhang, & Wu, 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for the research and application of boronic acid compounds like “[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid” are vast. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties make them valuable building blocks in organic synthesis .
Eigenschaften
IUPAC Name |
[3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO4/c15-13(16,17)22-11-4-3-10(14(19)20)6-12(11)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXZCDWRIFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)


![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)